

Unveiling the Selectivity of LLC355: A Comparative Analysis of a Novel DDR1 Degrader

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Compound of Interest		
Compound Name:	LLC355	
Cat. No.:	B15605079	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cross-reactivity profile of **LLC355**, a novel Discoidin Domain Receptor 1 (DDR1) degrader, with other known DDR1 inhibitors. This analysis is supported by available experimental data to aid in the evaluation of **LLC355** for further development.

LLC355 is an autophagy-tethering compound (ATTEC) that potently and efficiently degrades DDR1, a receptor tyrosine kinase implicated in various diseases, including cancer and fibrosis. [1][2][3] Its mechanism of action, inducing DDR1 degradation via lysosome-mediated autophagy, offers a distinct therapeutic strategy compared to traditional kinase inhibition.[1][2] [3] A critical aspect of any new therapeutic candidate is its selectivity, as off-target effects can lead to unforeseen toxicities. This guide delves into the cross-reactivity of LLC355 and compares it with other DDR1 inhibitors.

Performance Comparison of DDR1-Targeted Compounds

To provide a clear overview of the selectivity of **LLC355** and its counterparts, the following tables summarize key performance data.



Compound	Target	DC50 (nM)	Fold Selectivity (DDR2/DDR1)	Kinome Scan Selectivity Score
LLC355	DDR1	150.8	Not Publicly Available	Not Publicly Available
DDR1-IN-1	DDR1	IC50: 105	3.9	S(1) at 1 μM = 0.01
DDR1-IN-8	DDR1	IC50: 45	2.8	Not Publicly Available
Compound 2.45	DDR1	IC50: 29	64	S(90) at 10 μM

Table 1: Comparative Potency and Selectivity of DDR1-Targeted Compounds. DC50 represents the concentration for 50% degradation of the target protein, while IC50 is the concentration for 50% inhibition of the target kinase. A lower KinomeScan selectivity score indicates higher selectivity. Data for competitors is sourced from publicly available literature.[4][5][6][7]

In-Depth Selectivity Profile of Competitor Compounds

While a comprehensive kinome scan for **LLC355** is not yet publicly available, the selectivity of other DDR1 inhibitors provides a benchmark for comparison.

Compound	Off-Target Kinases with Significant Binding
DDR1-IN-1	ABL, KIT, PDGFRβ
DDR1-IN-2	Abl, BLK, CSK, EGFR, LCK, PDGFRβ
Compound 2.45	Minimal off-target binding observed at 10 μM

Table 2: Off-Target Profiles of Selected DDR1 Inhibitors. This table highlights known off-target kinases with significant binding as identified in KinomeScan assays.[6][8]



Experimental Protocols for Cross-Reactivity Assessment

The following outlines a generalized protocol for determining the cross-reactivity of a compound like **LLC355**, based on standard industry practices.

Objective: To assess the selectivity of a test compound against a broad panel of kinases.

Methodology: KinomeScan™ Assay

The KinomeScan[™] platform is a widely used method for profiling the interaction of small molecules against a large panel of human kinases.

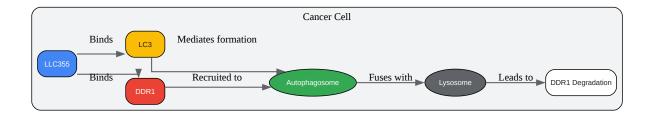
Procedure:

- Compound Preparation: The test compound (e.g., LLC355) is dissolved in an appropriate solvent (typically DMSO) to create a stock solution.
- Assay Plate Preparation: A proprietary affinity resin is prepared, and a DNA-tagged kinase from a panel of over 450 kinases is combined with the test compound in individual wells of a microtiter plate.
- Binding Competition: The test compound is allowed to compete with an immobilized, broadspectrum kinase inhibitor for binding to the kinase.
- Affinity Chromatography: The mixture is passed through an affinity column. Kinases that are not bound to the test compound will be captured by the immobilized inhibitor.
- Quantification: The amount of kinase that did not bind to the column (i.e., was bound by the test compound) is quantified using quantitative PCR (qPCR) of the DNA tag.
- Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) and can be used to calculate a selectivity score. A lower percentage of control indicates stronger binding of the test compound to the kinase.



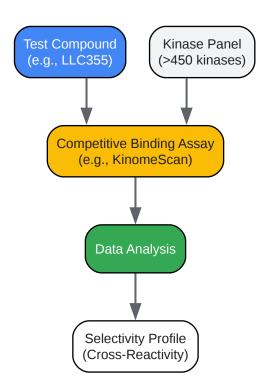
Visualizing the Biological Context and Experimental Workflow

To better understand the mechanism of **LLC355** and the process of evaluating its selectivity, the following diagrams are provided.



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Caption: Mechanism of **LLC355**-induced DDR1 degradation.



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